quinolin-8-yl 4-(diaminomethylideneamino)benzoate;hydrochloride
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Overview
Description
Quinolin-8-yl 4-(diaminomethylideneamino)benzoate;hydrochloride is a compound with a complex structure that includes both quinoline and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 4-(diaminomethylideneamino)benzoate typically involves the reaction of quinoline derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of quinoline-8-sulfonyl chloride and p-aminoethylbenzoate in pyridine and dichloromethane at room temperature, followed by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 4-(diaminomethylideneamino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yl benzoate derivatives, while reduction could produce various amine-substituted quinoline compounds.
Scientific Research Applications
Quinolin-8-yl 4-(diaminomethylideneamino)benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimalarial activity.
Industry: Utilized in the synthesis of functional materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of quinolin-8-yl 4-(diaminomethylideneamino)benzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate: Known for its use as a synthetic cannabinoid receptor agonist.
Quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate: Another synthetic cannabinoid receptor agonist with similar structural features.
Uniqueness
Quinolin-8-yl 4-(diaminomethylideneamino)benzoate is unique due to its specific combination of quinoline and benzoate moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
89022-10-6 |
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Molecular Formula |
C17H15ClN4O2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
quinolin-8-yl 4-(diaminomethylideneamino)benzoate;hydrochloride |
InChI |
InChI=1S/C17H14N4O2.ClH/c18-17(19)21-13-8-6-12(7-9-13)16(22)23-14-5-1-3-11-4-2-10-20-15(11)14;/h1-10H,(H4,18,19,21);1H |
InChI Key |
NDYCBIDEOLYARQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)N=C(N)N)N=CC=C2.Cl |
Origin of Product |
United States |
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